15-Ketolatanoprost

Description

Contextualization as a Prostaglandin (B15479496) F2α Analog Metabolite

Latanoprost (B1674536) is a prodrug, meaning it is converted into its active form within the body. Specifically, Latanoprost is an isopropyl ester prodrug that, upon topical ocular administration, is hydrolyzed to its active metabolite, latanoprost acid mdpi.com. Latanoprost acid is a prostaglandin F2α (PGF2α) analog. 15-keto Latanoprost is formed through the metabolic oxidation of the hydroxyl group at the C-15 position of latanoprost acid. This conversion is primarily catalyzed by the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which utilizes NADP+ as a cofactor arvojournals.org. This enzymatic process transforms the active PGF2α analog into a 15-keto derivative, a common metabolic pathway for prostaglandins (B1171923) arvojournals.orgarvojournals.org. While latanoprost itself is an isopropyl ester, the metabolic conversion to 15-keto Latanoprost typically refers to the oxidation of the free acid form caymanchem.com.

Research Rationale and Focused Inquiry Areas

The rationale for researching 15-keto Latanoprost stems from the need to fully elucidate the metabolic pathways and biological effects of Latanoprost therapy. Key areas of focused inquiry include:

Metabolic Pathways and Enzyme Activity: Investigating the specific enzymes responsible for the conversion of latanoprost acid to 15-keto Latanoprost, particularly 15-PGDH, and understanding its expression and activity in ocular tissues arvojournals.org.

Pharmacological Activity: Quantifying the ocular hypotensive efficacy and other potential biological activities of 15-keto Latanoprost compared to latanoprost acid. This includes determining its affinity for prostaglandin receptors and its effect on aqueous humor dynamics arvojournals.orgcaymanchem.combiocompare.commedchemexpress.com.

Concentration and Distribution: Measuring the concentrations of 15-keto Latanoprost in various biological matrices (e.g., aqueous humor, plasma, urine) following Latanoprost administration to understand its systemic exposure and elimination nih.gov.

Analytical Method Development: Developing sensitive and specific chromatographic methods for the detection and quantification of 15-keto Latanoprost, both as a metabolite and as a potential impurity in pharmaceutical formulations mdpi.com.

Structure

3D Structure

Propriétés

IUPAC Name |

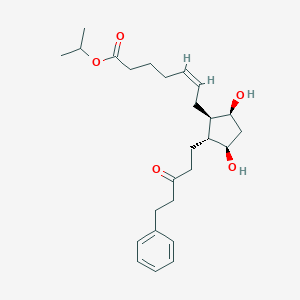

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432091 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135646-98-9 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Transformations of 15 Keto Latanoprost

Enzymatic Formation Pathways from Latanoprost (B1674536)

The primary route for the formation of 15-keto Latanoprost involves the enzymatic oxidation of Latanoprost at the 15-hydroxyl group.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is the principal enzyme responsible for the inactivation of prostaglandins (B1171923) by catalyzing the oxidation of the 15-hydroxyl group to a ketone researchgate.netnih.govontosight.aistemcell.comuniprot.orgresearchgate.net. This enzymatic process converts biologically active 15-hydroxy prostaglandins into their corresponding 15-keto metabolites, which generally exhibit significantly reduced biological activity nih.govontosight.airesearchgate.net. Specifically, 15-PGDH facilitates the dehydrogenation of Latanoprost (or its active acid form) at the C-15 position to yield 15-keto Latanoprost caymanchem.comsanbio.nljst.go.jpnih.govoup.com. This transformation is a critical step in the metabolic deactivation cascade of Latanoprost nih.govontosight.ai.

Research has identified a specific isoform of 15-PGDH, the NADP+-dependent form, as being highly expressed in ocular tissues, particularly in the cornea jst.go.jpnih.govoup.com. Studies in monkeys have shown that the mRNA for NADP+-dependent 15-PGDH is predominantly localized in the epithelial cells of the cornea jst.go.jpnih.govoup.com. This enzyme has been demonstrated to catalyze the dehydrogenation of the 15-hydroxyl group of both prostaglandin (B15479496) F2α (PGF2α) and the acid form of Latanoprost, utilizing NADP+ as a cofactor jst.go.jpnih.govoup.com. While 15-PGDH activity has been observed in various ocular tissues, its expression and activity in porcine ocular tissues were reported to be low nih.gov.

Subsequent Metabolic Fate of 15-keto Latanoprost

Following its formation, 15-keto Latanoprost, like other prostaglandin metabolites, is subject to further metabolic processing, primarily through beta-oxidation.

Once Latanoprost is hydrolyzed to its active acid form, and subsequently converted to 15-keto Latanoprost acid, beta-oxidation emerges as a major metabolic pathway nih.govdrugbank.commedchemexpress.comnih.gov. This process, which occurs predominantly in the liver, involves the sequential shortening of the fatty acid chain by two-carbon units nih.govdrugbank.comnih.gov. Studies in cynomolgus monkeys indicate that the acid form of Latanoprost, and by extension its 15-keto metabolite, is converted via beta-oxidation into shorter chain acids, such as 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid medchemexpress.comnih.gov. This catabolic pathway leads to the eventual inactivation and elimination of the compound nih.govdrugbank.com.

In preclinical studies, particularly in non-human primates, several downstream metabolites resulting from the metabolism of Latanoprost have been identified nih.govmedchemexpress.comnih.govwikipedia.org. These include the 1,2-dinor and 1,2,3,4-tetranor metabolites of Latanoprost acid, which are formed through beta-oxidation nih.govdrugbank.commedchemexpress.comnih.gov. Further metabolic products such as the 1,2,3,4-tetranor lactone of Latanoprost have also been identified in urine and feces nih.gov. While these studies primarily detail the metabolism of Latanoprost acid, the identified metabolites represent the typical downstream processing of prostaglandin derivatives, including 15-keto Latanoprost acid, within biological systems researchgate.netnih.govmedchemexpress.comnih.govwikipedia.org.

Preclinical Pharmacological Investigations of 15 Keto Latanoprost

Ocular Hypotensive Effects in Experimental Animal Models

Preclinical studies have demonstrated that 15-keto Latanoprost (B1674536) possesses ocular hypotensive properties, particularly in non-human primate models. These investigations have aimed to characterize its efficacy and compare it with established prostaglandin (B15479496) analogs.

In normal cynomolgus monkeys, topical administration of 15-keto Latanoprost has been shown to produce a measurable decrease in intraocular pressure. While generally considered less potent than its parent compound, latanoprost, 15-keto Latanoprost has been observed to induce a reduction of approximately 1 mmHg in IOP in normal cynomolgus monkeys selcukmedj.orgwindows.netbiocompare.combiomol.com. Further investigations in glaucomatous monkey eyes have provided more detailed quantitative data on its IOP-lowering capabilities. In these models, daily topical application of 15-keto Latanoprost resulted in significant IOP reductions, with the maximum effect observed on treatment day 5 arvojournals.orgarvojournals.orgnih.gov. Specifically, a 0.001% concentration of 15-keto Latanoprost achieved a reduction of 7.6 ± 0.6 mmHg (23%) from baseline IOP arvojournals.orgnih.gov. Other concentrations also demonstrated efficacy, with 0.0001% KL yielding a 9% reduction and 0.01% KL yielding an 18% reduction on day 5 arvojournals.orgnih.gov.

Comparative studies have evaluated the efficacy of 15-keto Latanoprost against latanoprost in animal models. In glaucomatous monkey eyes, a 0.001% concentration of 15-keto Latanoprost demonstrated an IOP reduction that was equivalent to, and at certain time points, greater than that achieved by a 0.005% concentration of latanoprost arvojournals.orgnih.gov. This suggests that, on a dose-for-dose basis, 15-keto Latanoprost may exhibit comparable or even superior potency to latanoprost in reducing IOP in these models nih.gov. Specifically, 0.001% 15-keto Latanoprost achieved a 23% IOP reduction, while 0.005% latanoprost resulted in a 20% reduction on day 5 of treatment arvojournals.orgnih.gov. This indicates a potential fivefold increase in potency for 15-keto Latanoprost compared to latanoprost in the tested concentration ranges nih.gov.

Table 1: Comparative IOP Reduction in Glaucomatous Monkey Eyes on Day 5 of Treatment

| Compound/Concentration | Mean IOP Reduction (mmHg) | Percentage Reduction from Baseline |

| 15-keto Latanoprost (0.0001%) | 3.0 ± 0.3 | 9% |

| 15-keto Latanoprost (0.001%) | 7.6 ± 0.6 | 23% |

| 15-keto Latanoprost (0.01%) | 6.3 ± 0.4 | 18% |

| Latanoprost (0.005%) | 6.6 ± 0.6 | 20% |

Data adapted from arvojournals.orgnih.gov. Values represent mean ± SEM.

Effects on Ocular Fluid Dynamics in Research Settings

Investigations into the mechanisms by which 15-keto Latanoprost exerts its ocular hypotensive effects have focused on its impact on aqueous humor dynamics, specifically uveoscleral outflow, trabecular outflow facility, and aqueous humor flow rates.

Studies in normal cynomolgus monkey eyes have indicated that the IOP-lowering effect of 15-keto Latanoprost is likely mediated through an increase in uveoscleral outflow arvojournals.orgnih.gov. When applied topically, 15-keto Latanoprost did not significantly alter tonographic outflow facility or aqueous humor flow rates in normal monkey eyes arvojournals.orgnih.gov. This suggests that the observed reduction in IOP is primarily attributable to enhanced drainage through the uveoscleral pathway, as other major outflow mechanisms were not affected arvojournals.orgnih.gov.

Research using normal cynomolgus monkey eyes has found no significant alteration in tonographic outflow facility following topical application of 15-keto Latanoprost arvojournals.orgarvojournals.orgnih.gov. Specifically, after a single topical dose of 0.005% 15-keto Latanoprost, outflow facility remained unchanged when compared to vehicle-treated control eyes and baseline values arvojournals.orgarvojournals.org. This lack of effect on trabecular outflow facility further supports the hypothesis that its IOP-lowering mechanism is not primarily dependent on this pathway in these models arvojournals.orgnih.gov.

Stimulation of Ocular Lymphatic Drainage in Preclinical Models

Ocular lymphatic drainage plays a role in the regulation of intraocular pressure (IOP) and the removal of waste products from the eye. Preclinical studies have explored the impact of prostaglandin analogs on this pathway. Research investigating the effects of latanoprost, a widely prescribed prostaglandin F2α analog for glaucoma treatment, has demonstrated its capacity to stimulate ocular lymphatic drainage in preclinical models. These studies utilized nanotracer technology to quantify the rate and extent of lymphatic transport from the eye.

| Parameter | Latanoprost-Treated Group | Control Group | Significance |

| Lymphatic Drainage Rate (hours⁻¹) | 1.23 ± 1.06 | 0.30 ± 0.17 | P < 0.02 |

| Total QD Signal Intensity (log scale) in Lymph Node | 10.55 ± 1.12 | 9.48 ± 1.24 | P < 0.05 |

(Data adapted from search results researchgate.net, nih.gov)

Other Ocular Pharmacological Responses in Experimental Animals

Pupillary Diameter Alterations in Feline Models

The effects of prostaglandin analogs on ocular physiology extend to alterations in pupillary diameter. Preclinical investigations have examined these effects in feline models. Specifically, studies indicate that 15-keto Latanoprost, when administered topically to cats, can lead to a reduction in pupillary diameter, a phenomenon known as miosis. This observation suggests a pharmacological interaction with the ocular structures controlling pupil size in this species.

Compound List:

15-keto Latanoprost

Latanoprost

Prostaglandin F2α (PGF2α)

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Cascades and Downstream Effectors

Modulation of Calcium Release-Activated Calcium Fluxes in Trabecular Meshwork CellsAnother proposed mechanism for 15-keto Latanoprost (B1674536) involves the modulation of calcium release-activated calcium fluxes within trabecular meshwork cellsarvojournals.orgarvojournals.org. Specifically, studies suggest a potential blockade of these calcium fluxesarvojournals.orgarvojournals.org. The trabecular meshwork is critical for aqueous humor outflow, and alterations in intracellular calcium signaling within these cells can significantly impact outflow facility. By modulating these calcium fluxes, 15-keto Latanoprost may influence the resistance to aqueous humor drainage, thereby contributing to intraocular pressure reductionarvojournals.orgarvojournals.org.

Compound Name List

15-keto Latanoprost

Involvement of Tumor Necrosis Factor-α-Dependent Signaling Pathways

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various ocular conditions. While TNF-α from mast cells is known to affect intercellular adhesion molecule-1 expression on epithelial cells in the eye acs.orgnih.gov, direct evidence detailing 15-keto Latanoprost's specific role within TNF-α-dependent signaling pathways is limited in the provided literature. One study noted lower TNF-α concentrations in aqueous humor following subconjunctival administration of Interleukin-1 beta (IL-1β), but this was not directly linked to 15-keto Latanoprost researchgate.net.

Stimulation of Phospholipase A2 and Induction of Endogenous Prostaglandin (B15479496) Synthesis

Phospholipase A2 (PLA2) is a critical enzyme responsible for the hydrolysis of phospholipids, releasing free fatty acids such as arachidonic acid. These fatty acids serve as precursors for the synthesis of various bioactive lipids, including eicosanoids biomarker.hu. Arachidonic acid, in particular, is fundamental for the generation of prostaglandins (B1171923) and other signaling molecules biomarker.hu. However, the provided research does not explicitly detail how 15-keto Latanoprost directly stimulates PLA2 or induces the synthesis of endogenous prostaglandins.

Links to Lipoxin Synthesis and Arachidonic Acid Metabolism (e.g., PLA2, 5-LOX, 15-LOX)

Arachidonic acid metabolism is initiated by enzymes like PLA2, which liberates arachidonic acid from cell membranes for conversion into signaling mediators biomarker.hu. This pathway is central to the production of various eicosanoids. While PLA2 plays a crucial role in this process, the available research does not specifically delineate the links between 15-keto Latanoprost and the synthesis of lipoxins or the involvement of lipoxygenases such as 5-LOX or 15-LOX in its metabolic pathways.

Cellular and Extracellular Matrix Remodeling Aspects

15-keto Latanoprost, as a metabolite of latanoprost, is associated with significant remodeling of ocular tissues, influencing both cellular structures and the extracellular matrix.

Regulation of Matrix Metalloproteinase (MMP) Activity in Ocular Tissues

Prostaglandin analogs, including latanoprost, are known to modulate the activity of matrix metalloproteinases (MMPs) in ocular tissues. Latanoprost has been observed to remodel the extracellular matrix (ECM) by increasing the expression of MMPs, such as proMMP-1 and proMMP-3 arvojournals.orgnih.govscholaris.caresearchgate.net. Further investigations have shown that human trabecular meshwork cells treated with latanoprost acid exhibit enhanced expression of specific MMPs (-1, -3, -17, -24) and their inhibitors, TIMPs (-2, -3, -4) nih.govkau.edu.saslideshare.net. Additionally, intracellular signals mediated by Prostaglandin F (FP) receptors, activated by prostaglandin analogs, contribute to elevated production of MMPs (MMP-1, -2, -3, -9) in cultured human ciliary smooth muscle cells pharmaexcipients.com. While studies involving 15-keto Latanoprost in monkey eyes suggested that MMP activity was not consistently increased acs.org, its role as a metabolite suggests an indirect involvement in these prostaglandin-mediated mechanisms.

Table 1: MMP and TIMP Expression Changes in Human Trabecular Meshwork Cells Treated with Latanoprost Acid

| Molecule Type | Specific Molecule | Effect of Latanoprost Acid Treatment | Source |

| Matrix Metalloproteinase | MMP-1 | Increased | nih.govkau.edu.saslideshare.net |

| Matrix Metalloproteinase | MMP-3 | Increased | nih.govkau.edu.saslideshare.net |

| Matrix Metalloproteinase | MMP-17 | Increased | nih.govkau.edu.saslideshare.net |

| Matrix Metalloproteinase | MMP-24 | Increased | nih.govkau.edu.saslideshare.net |

| Tissue Inhibitor of Metalloproteinase | TIMP-2 | Increased | nih.govkau.edu.saslideshare.net |

| Tissue Inhibitor of Metalloproteinase | TIMP-3 | Increased | nih.govkau.edu.saslideshare.net |

| Tissue Inhibitor of Metalloproteinase | TIMP-4 | Increased | nih.govkau.edu.saslideshare.net |

Effects on Extracellular Matrix Metabolism and Reorganization

Prostaglandin analogs, including latanoprost, significantly influence extracellular matrix (ECM) metabolism and reorganization within ocular tissues arvojournals.orgnih.govscholaris.caresearchgate.netnih.govslideshare.net. Latanoprost is known to remodel the ECM by increasing the levels of MMPs and concurrently decreasing components such as collagens, fibronectin, laminin, and hyaluronan arvojournals.orgnih.govscholaris.caresearchgate.net. These ECM alterations, particularly observed within the ciliary muscle and sclera, are recognized mechanisms through which prostaglandins exert their effects nih.gov. Specifically, activation of FP receptors leads to enhanced MMP production in ciliary smooth muscle cells, resulting in modifications to the ECM composition and the creation of wider spaces between ciliary muscle fiber bundles, which is associated with intraocular pressure (IOP) reduction pharmaexcipients.com. This remodeling process contributes to alterations in tissue permeability and outflow resistance nih.govslideshare.net.

Table 2: Ocular Lymphatic Drainage Rate and QD Signal Intensity in Latanoprost-Treated vs. Control Groups

| Measurement | Latanoprost-Treated Group | Control Group | P-value | Source |

| Lymphatic Drainage Rate (hours⁻¹) | 1.23 ± 1.06 | 0.30 ± 0.17 | < 0.02 | arvojournals.orgnih.gov |

| Total QD Signal Intensity (log scale) in Lymph Node | 10.55 ± 1.12 | 9.48 ± 1.24 | < 0.05 | arvojournals.orgnih.gov |

Impact on Ciliary Muscle Relaxation and Associated Cellular Changes

The influence of prostaglandins on ciliary muscle relaxation has been investigated, with suggestions that such relaxation may indirectly promote increased ocular lymphatic drainage arvojournals.orgnih.govscholaris.caresearchgate.net. While some studies indicate that certain prostaglandins, such as PGE1 and PGE2, can relax isolated monkey ciliary muscle strips, PGF2α and latanoprost did not exhibit this relaxation effect in those specific experimental contexts nih.govkau.edu.sa. Nevertheless, prostaglandin analogs are recognized for inducing ECM remodeling within the ciliary muscle nih.govkau.edu.sa. Cellular changes within the ciliary muscle, potentially mediated by prostaglandin actions on FP receptors, are considered relevant to observed effects, including enhanced ocular lymphatic drainage arvojournals.orgnih.govresearchgate.netpharmaexcipients.com. Research involving 15-keto Latanoprost in normal monkey eyes suggests that its IOP-lowering effect may be associated with an increase in uveoscleral outflow rather than alterations in aqueous humor production or tonographic outflow facility, implying indirect influences on ciliary muscle function researchgate.net.

Table 3: Intraocular Pressure (IOP) Reduction by 15-keto Latanoprost (KL) in Normal Monkey Eyes (Single Dose)

| KL Concentration | Maximum IOP Reduction (mm Hg) | Maximum IOP Reduction (%) | Latanoprost (0.005%) Max IOP Reduction (mm Hg) | Latanoprost (0.005%) Max IOP Reduction (%) | Source |

| 0.0001% | 3.0 ± 0.3 | 9% | - | - | researchgate.net |

| 0.001% | 7.6 ± 0.6 | 23% | - | - | researchgate.net |

| 0.01% | 6.3 ± 0.4 | 18% | - | - | researchgate.net |

| - | - | - | 6.6 ± 0.6 | 20% | researchgate.net |

Compound List:

15-keto Latanoprost

Latanoprost

Prostaglandin F2α (PGF2α)

PGE1

PGE2

3,7-dithia PGE1

Matrix Metalloproteinases (MMPs)

MMP-1

MMP-2

MMP-3

MMP-9

MMP-17

MMP-24

Tissue Inhibitors of Metalloproteinases (TIMPs)

TIMP-2

TIMP-3

TIMP-4

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Phospholipase A2 (PLA2)

Arachidonic Acid

Lipoxins

5-LOX

15-LOX

Collagens

Fibronectin

Laminin

Hyaluronan

Studies on Specific Ocular Cell Types (e.g., Ciliary Muscle Cells, Trabecular Meshwork Cells)

Research into the molecular and cellular mechanisms of prostaglandin analogues, including the metabolite 15-keto Latanoprost, has focused on their effects within specific ocular tissues such as the ciliary muscle and trabecular meshwork (TM). These tissues play critical roles in regulating aqueous humor dynamics and intraocular pressure (IOP). While extensive studies have elucidated the actions of latanoprost and its active form, latanoprost acid, on these cell types, direct in vitro cellular mechanistic studies specifically on 15-keto Latanoprost are less prevalent. However, in vivo studies in animal models provide significant insights into its impact on ocular tissues.

In Vivo Ocular Tissue Effects of 15-keto Latanoprost

Studies evaluating the ocular hypotensive effects of 15-keto Latanoprost (KL) in animal models have yielded notable findings. A comparative study conducted in glaucomatous monkey eyes demonstrated that daily administration of KL at concentrations of 0.0001%, 0.001%, and 0.01% resulted in significant reductions in intraocular pressure (IOP) arvojournals.orgarvojournals.org. Critically, the 0.001% concentration of KL exhibited ocular hypotensive effects that were equivalent to, and at certain measured time points, even surpassed those of 0.005% latanoprost arvojournals.orgarvojournals.org. This suggests that the 15-keto metabolite of latanoprost may possess potent ocular hypotensive activity, potentially mediated through mechanisms affecting ocular tissues like the ciliary muscle and trabecular meshwork arvojournals.orgarvojournals.org. Further investigation in normal monkey eyes indicated that KL at 0.005% did not significantly alter aqueous humor production or tonographic outflow facility, implying that its IOP-lowering action might primarily involve an increase in uveoscleral outflow arvojournals.org.

Data Table 1: In Vivo Ocular Hypotensive Effects of 15-keto Latanoprost in Monkey Eyes

| Treatment Group | Dose | Mean Baseline IOP (mmHg) | Peak IOP Reduction (mmHg) | Peak IOP Reduction (%) | Duration of Effect (hours) | Notes |

| Vehicle | N/A | Not Specified | N/A | N/A | N/A | Control group. |

| 15-keto Latanoprost (KL) | 0.0001% | Not Specified | Not Specified | Not Specified | Not Specified | Demonstrated significant ocular hypotensive effect arvojournals.orgarvojournals.org. |

| 15-keto Latanoprost (KL) | 0.001% | Not Specified | Not Specified | Not Specified | Not Specified | Equivalent to or greater than 0.005% latanoprost; potent effect observed arvojournals.orgarvojournals.org. |

| 15-keto Latanoprost (KL) | 0.01% | Not Specified | Not Specified | Not Specified | Not Specified | Showed significant ocular hypotensive effect arvojournals.orgarvojournals.org. |

| Latanoprost | 0.005% | Not Specified | 4.8 ± 0.5 (Day 1) | 14% (Day 1) | >24 | Achieved significant IOP reduction, with effects sustained for at least 24 hours arvojournals.orgarvojournals.org. Peak reduction on Day 5 was 6.6 ± 0.6 mmHg (20%) arvojournals.org. |

Note: Specific baseline IOP and peak reduction values were not consistently detailed for all groups across all cited sources. The table reflects reported comparative effects and general observations from the studies.

Receptor Binding and In Vitro Cellular Mechanisms

The precise molecular interactions of 15-keto Latanoprost with ocular cells are still under investigation. However, receptor binding studies suggest that 15-keto-latanoprost acid exhibits significantly lower potency at the prostaglandin F (FP) receptor compared to latanoprost acid, being at least ten times less potent. Furthermore, it demonstrates virtually no activity on other prostaglandin receptors, such as EP1, EP2, and EP3 google.com. This contrasts with in vivo findings of ocular hypotensive activity, suggesting that its mechanism of action might differ or involve pathways not solely dependent on direct FP receptor activation, or that the in vivo context allows for greater efficacy than observed in isolated receptor binding assays arvojournals.orgarvojournals.orggoogle.com.

In contrast, the mechanisms of latanoprost and its active metabolite, latanoprost acid, in ciliary muscle and trabecular meshwork cells have been more extensively studied:

Ciliary Muscle Cells: Latanoprost activates FP receptors in ciliary muscle cells, leading to downstream effects that promote uveoscleral outflow. This includes the remodeling of the extracellular matrix (ECM) through increased production of matrix metalloproteinases (MMPs), enzymes that degrade ECM components scispace.comarvojournals.orgresearchgate.net. Studies have shown that latanoprost can stimulate the secretion of proMMP-1 and proMMP-3 by human ciliary smooth muscle cells scispace.comarvojournals.org. Additionally, latanoprost treatment has been observed to induce the expression of MMP-9 in these cells arvojournals.org. Ciliary muscle relaxation is also recognized as a potential mechanism by which prostaglandin analogues contribute to IOP reduction scispace.comnih.govresearchgate.netresearchgate.netscholaris.ca.

Trabecular Meshwork Cells: In human trabecular meshwork (TM) cells, latanoprost has been shown to modulate the expression of various MMPs and their tissue inhibitors (TIMPs) arvojournals.orgnih.gov. Specifically, latanoprost treatment resulted in increased mRNA expression of MMP-1, -3, -17, and -24, while decreasing MMP-11 and -15 expression arvojournals.org. Although MMP-2 and -14 mRNA were highly expressed in TM cells, their transcription was not significantly altered by latanoprost arvojournals.org. Research also indicates that latanoprost can stimulate a dose-dependent increase in lipoxin A4 (LXA4) production in human TM cells, potentially contributing to tissue remodeling and inflammation resolution biorxiv.org. Some evidence suggests that prostaglandin analogues may influence ion channels and cellular calcium fluxes in TM cells via mechanisms independent of direct FP receptor activation arvojournals.org.

Data Table 2: Latanoprost-Induced Changes in Matrix Metalloproteinase (MMP) mRNA Expression in Human Ocular Cells

| Cell Type | MMP Type | Effect of Latanoprost | Reference(s) |

| Human Trabecular Meshwork | MMP-1 | Increased | arvojournals.orgnih.gov |

| Human Trabecular Meshwork | MMP-3 | Increased | arvojournals.orgnih.gov |

| Human Trabecular Meshwork | MMP-17 | Increased | arvojournals.orgnih.gov |

| Human Trabecular Meshwork | MMP-24 | Increased | arvojournals.orgnih.gov |

| Human Trabecular Meshwork | MMP-11 | Decreased | arvojournals.org |

| Human Trabecular Meshwork | MMP-15 | Decreased | arvojournals.org |

| Human Trabecular Meshwork | MMP-2 | No significant change | arvojournals.org |

| Human Trabecular Meshwork | MMP-14 | No significant change | arvojournals.org |

| Human Ciliary Muscle | MMP-9 | Induced | arvojournals.org |

Synthetic Chemistry and Analytical Methodologies for 15 Keto Latanoprost Research

Advanced Synthetic Approaches

The synthesis of 15-keto latanoprost (B1674536) and related prostaglandin (B15479496) analogs is a complex challenge that necessitates precise control over stereochemistry and functional group manipulations. Researchers have developed advanced synthetic strategies to improve efficiency, yield, and purity, moving beyond traditional chemical methods to incorporate biocatalysis and novel intermediates.

Chemoenzymatic Synthesis Utilizing Microorganisms (e.g., Pichia anomala)

A notable advancement in the synthesis of prostaglandin analogs like latanoprost, from which 15-keto latanoprost is derived, is the use of chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes to perform key transformations, reducing the need for complex and often inefficient classical resolution techniques.

One such method employs the yeast Pichia anomala in a one-pot, three-enzyme reaction. unimi.itresearchgate.netfao.org This biocatalytic system can replace multiple steps in a traditional synthetic route, such as the reduction of a carbon-carbon double bond, the stereoselective reduction of a carbonyl group, and the hydrolysis of a benzoate (B1203000) ester. unimi.itresearchgate.net The process starts from (–)-Corey lactone benzoate, a common precursor in prostaglandin synthesis. unimi.itresearchgate.net The microorganism provides the enzymatic machinery—an esterase, an alcohol dehydrogenase, and an enoate reductase—to carry out these transformations in a single reaction vessel. researchgate.net

The stereoselectivity of the carbonyl reduction is a critical step, and it can be influenced by the choice of microorganism and the reaction conditions. For instance, using Pichia anomala with glucose or glycerol (B35011) as a co-substrate predominantly yields the (3'S) lactondiol intermediate with a high diastereomeric excess (d.e.) of 95-97%. unimi.it In contrast, employing fumaric acid as the co-substrate can favor the formation of the (3'R) lactondiol. unimi.it This highlights the tunability of chemoenzymatic systems to achieve desired stereochemical outcomes.

Table 1: Influence of Co-substrate on Pichia anomala Biotransformation

| Co-substrate | Major Product | Conversion Rate | Diastereomeric Excess (d.e.) |

| Glucose | Lactondiol B (3'S) | 44-62% | 95-97% |

| Glycerol | Lactondiol B (3'S) | 44-62% | 95-97% |

| Fumaric Acid | Lactondiol L (3'R) | 82% | Not Specified |

Data sourced from a study on the chemoenzymatic synthesis of latanoprost precursors. unimi.it

Stereoselective Synthesis Strategies for Optical Purity (e.g., Control of 15(S) Diastereomer)

Achieving a high degree of optical purity is paramount in the synthesis of prostaglandins (B1171923), as different stereoisomers can have vastly different biological activities. The control of the stereocenter at the C-15 position is particularly crucial. In the synthesis of latanoprost, the desired isomer is the 15(R)-epimer, while the 15(S)-diastereomer is considered an impurity. researchgate.netresearchgate.net

Various stereoselective synthesis strategies have been developed to control the formation of the desired 15(R) configuration and minimize the 15(S) diastereomer. researchgate.net One approach involves the stereoselective reduction of a 15-keto intermediate. Reagents such as (–)-B-chlorodiisopinocamphenylborane have been used to achieve this reduction with high selectivity. google.com

Other strategies focus on creating the chiral center early in the synthesis with high enantioselectivity. For example, a highly stereoselective Michael addition of a higher-order cuprate (B13416276) to a chiral cyclopentenone can establish the crucial skeleton of the molecule. researchgate.net Organocatalysis has also emerged as a powerful tool. An organocatalyst-mediated Michael reaction has been shown to proceed with excellent diastereoselectivity, forming a key intermediate for latanoprost synthesis. nih.govrsc.org These methods ensure that the subsequent steps build upon a foundation of high optical purity, reducing the need for difficult purification steps like preparative HPLC to separate diastereomers later in the process. researchgate.netresearchgate.net An improved process for latanoprost synthesis has been described that achieves an excellent optical purity of 99.9% d.e. without the use of preparative HPLC by carefully controlling the inversion of the C-15 chiral center. researchgate.net

Development of Novel Synthetic Intermediates for Prostaglandin Analogs

The development of novel synthetic intermediates is a continuous effort in the field of prostaglandin synthesis, aiming to create more efficient and versatile routes to a wide range of analogs. google.comnih.gov Prostaglandins are characterized by a five-membered ring with two side chains, and the design of intermediates often focuses on the stereocontrolled construction of this core structure. google.comnih.gov

One approach involves the use of ring-closing metathesis reactions to form key lactone intermediates. google.com This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the cyclopentane (B165970) ring system central to prostaglandins. Another strategy employs a catalyst-controlled dynamic kinetic asymmetric Suzuki–Miyaura coupling. nih.gov This reaction can create three contiguous stereocenters on the cyclopentyl core in a single step with high enantiomeric excess (99% ee) and as a single diastereoisomer. nih.gov The resulting intermediates can then be elaborated to access various prostaglandin analogs, including precursors to latanoprost. nih.gov

The famed Corey lactone has historically been a cornerstone intermediate in prostaglandin synthesis. nih.gov However, modern research seeks to develop alternatives that offer more flexibility or efficiency. For instance, a bicyclic enal created through an aldol (B89426) cascade reaction using proline organocatalysis serves as a versatile intermediate that can be readily functionalized. nih.gov These novel intermediates not only streamline the synthesis of existing prostaglandin analogs but also open doors to the creation of new derivatives with potentially improved properties.

Analytical Quantification and Characterization for Research Applications

Accurate and reliable analytical methods are essential for the research and development of 15-keto latanoprost. These methods are crucial for quantifying the compound in various samples, characterizing its purity, and identifying any related impurities.

Development of Chromatographic Methods for Quantification (e.g., UPLC-MS/MS, UV Detection)

Chromatographic techniques are the cornerstone of analytical methods for 15-keto latanoprost and related compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used for their high resolution and sensitivity. researchgate.netmdpi.comnih.gov

For quantification, these separation techniques are often coupled with various detectors. UV detection is a common and robust method used in HPLC systems. mdpi.comnih.gov For instance, a method has been developed to determine latanoprost acid and 15-keto latanoprost using UV detection. mdpi.com

For higher sensitivity and selectivity, especially in complex matrices or for low-level impurity analysis, mass spectrometry (MS) is the detector of choice. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides excellent specificity and allows for the confident identification and quantification of analytes. mdpi.comnih.govmdpi.comnih.gov These methods are capable of separating 15-keto latanoprost from the parent drug, latanoprost, and other degradation products or synthetic impurities. researchgate.netnih.govresearchgate.net The choice of chromatographic conditions, including the stationary phase (e.g., C18, cyano columns) and mobile phase composition, is optimized to achieve the best separation of all relevant compounds. nih.govresearchgate.net

Table 2: Comparison of Analytical Methods for Prostaglandin Analogs

| Technique | Detector | Application | Key Advantages |

| HPLC | UV | Quantification of latanoprost and related substances. mdpi.comnih.gov | Robust, widely available. |

| UPLC-MS/MS | Tandem Mass Spectrometry | Separation and identification of degradation products; quantification in complex matrices. mdpi.comnih.govmdpi.com | High sensitivity, high selectivity, structural information. |

| LC-MS | Mass Spectrometry | Identification of unknown impurities. nih.govresearchgate.net | Molecular weight determination, structural elucidation. |

Validation of Analytical Procedures for Research Samples and Impurity Profiling

The development of an analytical method is incomplete without rigorous validation to ensure its reliability and suitability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov The validation process assesses several key parameters.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For latanoprost and its related substances, linearity is typically confirmed with a high correlation coefficient (r > 0.999). mdpi.comnih.govresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. Recoveries for latanoprost are generally expected to be within 98.0–102.0%, and for impurities, within 90.0–110.0%. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For latanoprost, LOD and LOQ have been reported as low as 0.025 µg/mL and 0.35 µg/mL, respectively. mdpi.comnih.gov For impurities like 15-keto latanoprost, sensitive methods can achieve an LOQ of 0.068 μg/ml. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is particularly important for impurity profiling, ensuring that peaks for known impurities like 15-keto latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost are well-resolved from the main compound. researchgate.netnih.gov

Validated analytical methods are crucial for impurity profiling, which is the identification and quantification of all potential organic impurities in a drug substance. researchgate.net This ensures the quality and consistency of the compound used in research and development.

Detection and Quantification in Biological Research Matrices

The accurate detection and quantification of 15-keto Latanoprost in various biological research matrices are paramount for metabolic and pharmacokinetic studies. Given its status as a metabolite of Latanoprost, sensitive analytical methods are required to measure its typically low concentrations. medchemexpress.comcaymanchem.comcaymanchem.comglpbio.cnscbt.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), frequently coupled with tandem mass spectrometry (MS/MS), are the predominant techniques employed for this purpose. mdpi.comnih.govmdpi.comresearchgate.net

These methodologies offer high selectivity and sensitivity, which are essential for distinguishing and quantifying the analyte within complex biological samples such as plasma, aqueous humor, and ciliary body tissue. medchemexpress.comresearchgate.net Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analyte and minimize matrix effects. researchgate.net For instance, a validated LC-MS/MS method for quantifying Latanoprost's active metabolite, Latanoprost acid, in rabbit aqueous humor and ciliary body utilized a stable isotope-labeled internal standard to ensure accuracy. researchgate.net Similar principles are applied for the quantification of 15-keto Latanoprost.

The development of these analytical procedures includes rigorous validation to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.netnih.gov For example, an HPLC-MS/MS method for quantifying Latanoprost in cosmetic serums demonstrated linearity in the 1 to 500 µg/g range with an LOQ of 1.0 µg/g. mdpi.com Another method for cosmetic additives reported an LOQ of 0.03 mg/kg. nih.gov While these are not in biological matrices, they showcase the sensitivity of the techniques.

| Technique | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Cosmetic Serums | 1 - 500 µg/g | 1.0 µg/g | mdpi.com |

| HPLC-QQQ-MS/MS | Cosmetics | 0.25 - 50 ng/mL | 0.03 mg/kg | nih.gov |

| RP-HPLC/ESI-MS/MS | Rabbit Aqueous Humor | 10 - 160 ng/mL | Not specified for 15-keto Latanoprost | researchgate.net |

| RP-HPLC/ESI-MS/MS | Rabbit Ciliary Body | 80 - 1280 ng/g | Not specified for 15-keto Latanoprost | researchgate.net |

Degradation and Stability Studies in Research Contexts

Understanding the degradation pathways and stability of Latanoprost is critical in the development of pharmaceutical formulations, where 15-keto Latanoprost emerges as a key compound of interest.

Identification of 15-keto Latanoprost as an Oxidation Degradation Product

Research has consistently identified 15-keto Latanoprost as a degradation product of Latanoprost, formed specifically through oxidation. mdpi.comnih.govresearchgate.net This transformation involves the oxidation of the hydroxyl group at the C-15 position of the Latanoprost molecule. glpbio.cnnih.gov In stability and degradation studies, it is often categorized as a minor degradant compared to other products like Latanoprost acid, which is formed via hydrolysis. mdpi.comnih.gov Its presence is a known indicator of oxidative stress on the parent compound and it is considered a potential impurity in commercial preparations of Latanoprost. caymanchem.comglpbio.cnresearchgate.net

Forced Degradation Studies to Elucidate Formation Pathways under Research Conditions

Forced degradation studies are instrumental in understanding the formation pathways of 15-keto Latanoprost. In these studies, the parent drug, Latanoprost, is subjected to a variety of stress conditions that exceed those normally encountered in storage or use. These conditions are designed to accelerate degradation and include exposure to oxidizing agents, high temperatures, extreme pH levels (acidic and alkaline), and UV light. mdpi.comnih.govresearchgate.net

The primary pathway for the formation of 15-keto Latanoprost is oxidative stress. nih.govresearchgate.net Studies have shown that exposing Latanoprost solutions to oxidizing agents like hydrogen peroxide leads to the formation of several oxidation-related impurities, including 15-keto Latanoprost. researchgate.net These experiments confirm that the C-15 hydroxyl group is susceptible to oxidation. glpbio.cnnih.gov By systematically applying these stressors, researchers can characterize the degradation profile and confirm the stability-indicating power of their analytical methods. mdpi.comnih.govresearchgate.net The results from these studies are crucial for developing stable formulations and establishing appropriate storage conditions.

| Stress Condition | Effect on Latanoprost | Key Degradation Product(s) Formed | Reference |

|---|---|---|---|

| Oxidation (e.g., Hydrogen Peroxide) | High degree of degradation | 15-keto Latanoprost, 5-keto derivatives, other oxidation products | nih.govresearchgate.net |

| High Temperature | Significant degradation | Latanoprost acid | mdpi.comnih.govnih.gov |

| UV Light | Significant degradation | Latanoprost acid | mdpi.comnih.govnih.gov |

| Alkaline Hydrolysis (e.g., NaOH) | High degree of degradation | Latanoprost acid | nih.govnih.gov |

| Acidic Hydrolysis | Significant degradation | Latanoprost acid | nih.govnih.gov |

Methodologies for Characterizing Degradation Profiles in Experimental Formulations

The characterization of Latanoprost's degradation profile, including the identification and quantification of 15-keto Latanoprost, relies on advanced analytical methodologies. Stability-indicating chromatographic methods, primarily HPLC and UPLC, are the cornerstone of these analyses. mdpi.comnih.govresearchgate.net

These methods are designed to separate the intact parent drug from all potential degradation products, isomers, and synthesis-related impurities that may be present in a sample. mdpi.comnih.gov Separation is often achieved using reverse-phase chromatography with columns such as C8 or C18. oup.comresearchgate.net Detection is commonly performed using UV spectrophotometry or, for greater sensitivity and specificity, mass spectrometry. mdpi.comresearchgate.netnorthwestern.edu

A UPLC-MS/MS method, for example, has been employed to separate and identify various oxidative degradation products of Latanoprost, including 15-ketolatanoprost. mdpi.comnih.gov The validation of these methods according to international guidelines ensures they are sensitive, precise, and accurate for their intended purpose, which is to monitor the stability of Latanoprost in various experimental formulations and ensure the quality of the product. mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 15 Keto Latanoprost and Analogs

Comparative Analysis of 15-Keto vs. 15-Hydroxy Functional Groups on Biological Activity

The conversion of the C-15 hydroxyl group of Latanoprost (B1674536) to a keto group, forming 15-keto Latanoprost, significantly modifies its biological activity profile, though not necessarily by diminishing its primary therapeutic effect. arvojournals.org Latanoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent, and its activity is largely dependent on its interaction with the prostaglandin F (FP) receptor. drugbank.comnih.gov Historically, the oxidation of the 15-hydroxyl group in prostaglandins (B1171923) was considered a step of metabolic inactivation, as the resulting 15-keto metabolites, such as 15-keto-PGE2, are unable to bind effectively to prostaglandin receptors. nih.gov For instance, 15-keto PGF2α is noted to be substantially less active than PGF2α in reducing intraocular pressure (IOP) in rabbits. caymanchem.com

However, studies on 15-keto Latanoprost have challenged the assumption that this modification universally leads to reduced efficacy. Research in glaucomatous monkey eyes has demonstrated that 15-keto Latanoprost is a highly potent ocular hypotensive agent. arvojournals.orgnih.gov In a direct comparison, once-daily administration of 0.001% 15-keto Latanoprost produced a reduction in IOP that was equivalent to, and at some time points greater than, the effect produced by the widely used 0.005% Latanoprost concentration. nih.gov This suggests that 15-keto Latanoprost is not merely an inactive metabolite but an active compound in its own right, possessing a potent ability to lower IOP. arvojournals.org

The ocular hypotensive effect of 15-keto Latanoprost is dose-dependent, with significant IOP reduction observed even at a concentration of 0.0001%. nih.gov The peak effect for 0.001% 15-keto Latanoprost was a 23% reduction in IOP, compared to a 20% reduction for 0.005% Latanoprost in the same model. nih.gov This indicates that on a molar basis, 15-keto Latanoprost may be more potent than its 15-hydroxy counterpart, Latanoprost. nih.gov

| Compound | Concentration | Mean IOP Reduction (mm Hg) | Percentage IOP Reduction (%) |

|---|---|---|---|

| 15-keto Latanoprost | 0.0001% | 3.0 ± 0.3 | 9% |

| 15-keto Latanoprost | 0.001% | 7.6 ± 0.6 | 23% |

| 15-keto Latanoprost | 0.01% | 6.3 ± 0.4 | 18% |

| Latanoprost | 0.005% | 6.6 ± 0.6 | 20% |

Data sourced from a study in monkey eyes with laser-induced unilateral glaucoma. nih.gov

Furthermore, research on other 15-keto prostaglandin analogs, such as 15-keto fluprostenol, has shown they retain efficacy in stimulating eyelash growth, a known effect of 15-hydroxy PGF2α analogs, but potentially with a different side effect profile. This further supports the concept that the 15-keto functional group imparts a distinct pharmacological character rather than simply inactivating the molecule.

Stereochemical Influences on Pharmacological Effects and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's pharmacological activity. For natural prostaglandins, the stereochemistry of the 15-hydroxyl group is crucial for bioactivity, with the 15S-configuration being the naturally produced and active form. nih.gov The IUPAC name for 15-keto Latanoprost, propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate, precisely defines the stereochemistry of the chiral centers on the cyclopentane (B165970) ring. nih.gov This specific spatial arrangement is essential for the molecule to adopt the correct conformation for interacting with its biological targets.

Insights from Research on Related 15-Keto Prostaglandin Analogs (e.g., Isopropyl Unoprostone)

Insights into the pharmacology of 15-keto Latanoprost can be gained from studying related 15-keto prostaglandin analogs, most notably Isopropyl Unoprostone (B1682063). Isopropyl Unoprostone is a 13,14-dihydro-15-keto-PGF2α analog that also functions as an ocular hypotensive agent. arvojournals.org Comparative studies have shown that, like 15-keto Latanoprost, it effectively lowers IOP. arvojournals.org

However, the mechanism of action for Isopropyl Unoprostone appears to differ from that of traditional PGF2α analogs like Latanoprost. arvojournals.org Research has shown that the agonist activity of Isopropyl Unoprostone at FP receptors is reportedly the weakest among ocular hypotensive prostaglandin drugs, with some studies finding no significant FP receptor affinity at all. arvojournals.org This suggests that its IOP-lowering effect may not be primarily mediated through the FP receptor, which is the main target for Latanoprost. arvojournals.orgdrugbank.com

This finding leads to the hypothesis that 15-keto prostaglandin analogs, including 15-keto Latanoprost, might lower IOP through different or multiple receptor mechanisms. arvojournals.org Alternative pathways, such as effects on ion channels or cellular calcium fluxes, have been proposed for Isopropyl Unoprostone and may also be relevant for 15-keto Latanoprost. arvojournals.org Therefore, the study of Isopropyl Unoprostone supports the idea that the 15-keto modification creates a class of compounds with a distinct pharmacological profile that may offer alternative mechanisms for achieving therapeutic effects compared to their 15-hydroxy counterparts. arvojournals.org

Correlation between Structural Modifications and Specific Receptor Binding Affinities

The receptor binding affinity of prostaglandin analogs is highly dependent on their specific chemical structures. Two key structural features of 15-keto Latanoprost that influence its activity are the phenyl group at the end of the omega side chain and the keto group at the C-15 position.

The presence of a terminal phenyl group, as seen in Latanoprost, is a critical modification that enhances selectivity for the FP receptor compared to the endogenous PGF2α. This structural change reduces activity at other prostanoid receptors, such as EP1 and TP receptors. While direct receptor binding data for 15-keto Latanoprost is not as extensively detailed, the retention of this phenyl group suggests a structural basis for potential interaction with specific receptor targets.

Conversely, the modification at the C-15 position from a hydroxyl to a keto group generally leads to a significant reduction or loss of affinity for the primary prostaglandin receptors. nih.gov For example, 15-keto-PGE2 is unable to bind to EP receptors, and 15-keto PGF2α shows markedly lower activity than PGF2α. nih.govcaymanchem.com This implies that 15-keto Latanoprost likely has a very low affinity for the FP receptor, similar to Isopropyl Unoprostone. arvojournals.org The potent biological effect of 15-keto Latanoprost, despite this predicted low affinity for the FP receptor, suggests that it may act on a different, as-yet-unidentified receptor, or through a non-receptor-mediated mechanism, to produce its ocular hypotensive effects. arvojournals.org

Advanced Research Directions and Unresolved Questions

Comprehensive Elucidation of Complete Mechanisms of Action

The primary mechanism of action for latanoprost (B1674536) involves increasing the uveoscleral outflow of aqueous humor, which helps to lower intraocular pressure (IOP). biosynth.comdrugbank.com Latanoprost, an isopropyl ester prodrug, is hydrolyzed into its active form, latanoprost acid, which then exerts its effects. drugbank.commdpi.com A key metabolic step is the oxidation of the 15-hydroxyl group of latanoprost acid by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is highly expressed in the monkey eye, to form 15-keto latanoprost. arvojournals.orgcaymanchem.com

While it was initially thought that this conversion to a 15-keto analog would render the molecule less active, studies have shown that 15-keto latanoprost itself possesses significant ocular hypotensive effects. arvojournals.org In fact, research in monkey models of glaucoma demonstrated that 0.001% 15-keto latanoprost produced an IOP reduction equivalent to or even greater than 0.005% latanoprost. arvojournals.orgarvojournals.org This suggests that the mechanism may be more complex than a simple deactivation step. The IOP reduction by 15-keto latanoprost in normal monkeys appeared to have no effect on aqueous humor production or tonographic outflow facility, pointing towards an increase in uveoscleral outflow as the likely mechanism, similar to its parent compound. arvojournals.orgarvojournals.org

Investigation of Potential Novel Receptor Targets and Signaling Pathways

Latanoprost acid is a selective agonist for the prostaglandin (B15479496) F2α (FP) receptor. drugbank.comgoogle.com The binding of latanoprost acid to the FP receptor is a key step in its mechanism of action. researchgate.net However, the receptor affinity and signaling pathways of 15-keto latanoprost are less well-defined.

Studies have shown that a considerably higher concentration of 15-keto latanoprost acid is required to stimulate the FP receptor compared to latanoprost acid. google.com This lower affinity for the FP receptor, coupled with its demonstrated potent IOP-lowering effects, suggests that 15-keto latanoprost might interact with other, novel receptor targets or activate different signaling pathways. arvojournals.orggoogle.com For instance, some prostaglandin analogs, like unoprostone (B1682063) (a 15-keto PGF2α analog), have been shown to have effects on ion channels and cellular calcium fluxes that may not be linked to FP receptors. arvojournals.org These effects include the activation of Ca-activated potassium channels (maxi-K+ channels) and the blockade of Ca-release–activated Ca flux in trabecular meshwork cells. arvojournals.org

The possibility that 15-keto latanoprost acts through non-FP receptor pathways is an active area of investigation. Identifying these potential new targets could open up new avenues for drug development in glaucoma and other conditions.

Characterization of Downstream Molecular Effectors and Gene Expression Profiles

The activation of prostaglandin receptors initiates a cascade of downstream molecular events that ultimately lead to the observed physiological effects. For latanoprost, this includes the remodeling of the extracellular matrix in the uveoscleral pathway, which is thought to be mediated by an increase in matrix metalloproteinases (MMPs). nih.gov Latanoprost has been shown to increase the expression of MMP-1 and MMP-2 in human ciliary muscle cells. nih.gov

The specific downstream molecular effectors and gene expression profiles influenced by 15-keto latanoprost are not yet fully characterized. scbt.com Research is needed to determine if 15-keto latanoprost induces a similar, different, or overlapping set of genes and proteins compared to latanoprost acid. Understanding these profiles will provide a more detailed picture of its mechanism of action and could reveal novel therapeutic targets. Recent studies using lipidomic analysis have shown that latanoprost treatment can induce the expression of key enzymes for generating lipoxins, such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), in human trabecular meshwork cells. biorxiv.org This suggests a broader impact on lipid mediator signaling pathways that warrants further investigation for 15-keto latanoprost.

Development of Innovative In Vivo Research Models for Ocular Dynamics and Metabolism

Animal models, particularly in monkeys, have been crucial in understanding the ocular hypotensive effects and metabolism of latanoprost and 15-keto latanoprost. arvojournals.orgarvojournals.org The laser-induced glaucoma model in monkeys has been instrumental in demonstrating the potent IOP-lowering effects of 15-keto latanoprost. arvojournals.orgarvojournals.org These models allow for the detailed study of aqueous humor dynamics, including outflow facility and uveoscleral outflow. kau.edu.sa

However, there is always a need for more refined and innovative in vivo research models. The development of new models could help to better simulate human ocular physiology and disease states. For example, mouse models with specific gene knockouts for prostaglandin receptors (e.g., FPKO and EP3KO mice) have been used to dissect the specific receptor contributions to IOP reduction. arvojournals.org Furthermore, advanced in vivo imaging techniques, such as nanotracer studies, are being used to map ocular lymphatic drainage and its modulation by drugs like latanoprost. nih.gov

Future models could focus on more accurately representing the metabolic environment of the human eye to better study the conversion of latanoprost to 15-keto latanoprost and its subsequent effects. Molecular modeling analyses are also being employed to investigate the relative stability and properties of latanoprost and its metabolites, providing a theoretical framework to guide in vivo studies. scialert.net

Exploration of Broader Biological Roles Beyond Ocular Physiology

While the primary focus of 15-keto latanoprost research has been its role in ocular physiology, particularly IOP reduction, there is potential for broader biological roles. Prostaglandins (B1171923) and their metabolites are known to be involved in a wide range of physiological processes throughout the body. service.gov.uk

The metabolic pathways for latanoprost are not confined to the eye. After topical administration, latanoprost is absorbed systemically, and its metabolites are primarily excreted by the kidneys. drugbank.com The main metabolic pathway in the systemic circulation is β-oxidation of the latanoprost acid. medchemexpress.com The presence of 15-keto latanoprost and other metabolites in the systemic circulation raises the possibility of effects on other organ systems. For example, prostaglandins are involved in cardiovascular function, inflammation, and neuroscience. caymanchem.comcaymanchem.com

Further research is needed to explore whether 15-keto latanoprost has any significant biological activity outside of the eye. This could involve screening for activity in various cell-based assays representing different tissues and organ systems.

Integration of Omics Approaches in 15-keto Latanoprost Research (e.g., Lipidomics)

The advent of "omics" technologies, such as proteomics and lipidomics, offers powerful tools to gain a comprehensive understanding of the biological effects of compounds like 15-keto latanoprost.

Lipidomics , the large-scale study of lipids, is particularly relevant given that 15-keto latanoprost is a lipid mediator. A recent lipidomic screen of aqueous humor from glaucoma patients treated with latanoprost revealed significantly elevated levels of arachidonic acid (AA) and the pro-resolving mediator lipoxin A4 (LXA4). biorxiv.orgresearchgate.net This suggests that latanoprost therapy can induce a shift in the lipid mediator profile in the eye. biorxiv.org Similar lipidomic analyses focused on the specific effects of 15-keto latanoprost could reveal novel signaling pathways and mechanisms of action.

Proteomics , the study of the complete set of proteins, can also provide valuable insights. Changes in the tear proteomic profile have been observed in various ocular diseases and in response to glaucoma medications. mdpi.com For example, eyes treated with latanoprost showed overexpression of cytokines associated with tissue remodeling. mdpi.com Applying proteomic approaches to study the effects of 15-keto latanoprost on ocular tissues could identify key protein effectors and biomarkers of its activity.

Integrating these omics approaches can provide a systems-level view of the biological impact of 15-keto latanoprost, moving beyond a single target or pathway to a more holistic understanding of its function.

Q & A

Q. How should conflicting reports on 15-keto Latanoprost's ocular effects be analyzed statistically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.